5-Methyl Cromolyn Sodium Requires 10-Fold Lower In Vivo Dose to Achieve Superior NF-κB Suppression
In a direct head-to-head in vivo comparison, 5-methyl cromolyn sodium (C5OH) delivered systemically reduced NF-κB activity to a greater extent than cromolyn sodium, while requiring only one-tenth the dose. Specifically, 5-methyl cromolyn sodium at 5 mg/kg outperformed cromolyn sodium at 50 mg/kg in NF-κB suppression [1]. This 10-fold dose reduction is a key procurement differentiator for investigators requiring potent in vivo S100P pathway inhibition with minimized compound consumption and potential off-target exposure.
| Evidence Dimension | In vivo NF-κB activity reduction |
|---|---|
| Target Compound Data | 5 mg/kg systemic delivery; superior NF-κB suppression |
| Comparator Or Baseline | Cromolyn sodium; 50 mg/kg systemic delivery |
| Quantified Difference | 10-fold dose advantage; greater efficacy at 5 mg/kg vs. 50 mg/kg |
| Conditions | In vivo systemic delivery in murine models |
Why This Matters
Procuring 5-methyl cromolyn sodium instead of cromolyn sodium enables 10-fold lower compound consumption per animal while achieving superior target engagement, directly reducing procurement costs per in vivo study.
- [1] OUCI. Analog 5-methyl cromolyn (C5OH) blocked S100P binding as well as the increases in NF-κB activity, cell growth, and apoptosis normally caused by S100P. In vivo C5OH systemic delivery reduced NF-κB activity to a greater extent than cromolyn and at 10 times lesser dose (50 mg vs. 5 mg). View Source
